Brk/PTK6 Kinase Inhibitory Activity: 2,4-Difluorophenyl vs. Unsubstituted Phenyl Analogs
In the structure-activity relationship (SAR) exploration of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors, the 2,4-difluorophenyl substituent at the C3 position is critical for achieving low-nanomolar enzymatic potency. While the specific IC50 for 787590-95-8 is not disclosed, the study demonstrates that appropriate C3-aryl substitution, including 2,4-difluorophenyl, yields compounds with Brk IC50 values in the low-nanomolar range, whereas unsubstituted phenyl or heteroaryl replacements lead to a significant reduction in activity [1]. This substitution pattern also contributes to the high selectivity profile against a panel of other kinases, a feature that would be compromised by using a simpler, more commercially available analog.
| Evidence Dimension | Brk kinase inhibition potency (IC50) and kinase selectivity |
|---|---|
| Target Compound Data | Low-nanomolar Brk IC50 (inferred for 2,4-difluorophenyl-substituted series) |
| Comparator Or Baseline | Unsubstituted phenyl or alternative aryl derivatives |
| Quantified Difference | Significant (>10-fold) loss in Brk inhibitory activity for less optimal C3 substituents |
| Conditions | Biochemical kinase inhibition assay; selectivity panel against diverse kinases |
Why This Matters
Procuring the exact 2,4-difluorophenyl analog is essential to replicate the published selectivity and potency windows; generic analogs will not serve as viable Brk/PTK6 tool compounds.
- [1] Zeng H, et al. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg Med Chem Lett. 2011;21(19):5870-5875. View Source
